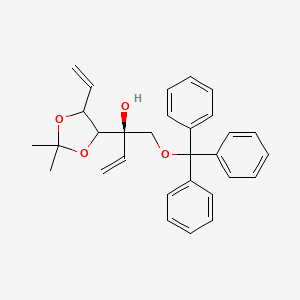
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the ethenyl group, and the attachment of the trityloxy group. Common reagents used in these steps include ethylene glycol, acetone, and trityl chloride. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol involves its interaction with specific molecular targets. For example, the ethenyl group may participate in binding to enzymes or receptors, while the dioxolane ring and trityloxy group contribute to the overall stability and solubility of the compound. The pathways involved in its action depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol include other dioxolane derivatives and trityloxy-substituted compounds. Examples include:
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-methoxybut-3-en-2-ol
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-ethoxybut-3-en-2-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H32O4 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26?,27?,29-/m1/s1 |
InChI-Schlüssel |
WMTZPCWRLXZVGY-VMJMFXBVSA-N |
Isomerische SMILES |
CC1(OC(C(O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
Kanonische SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


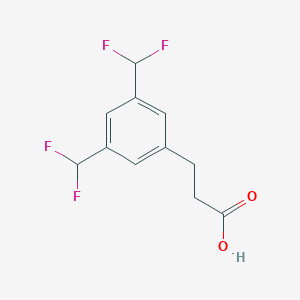
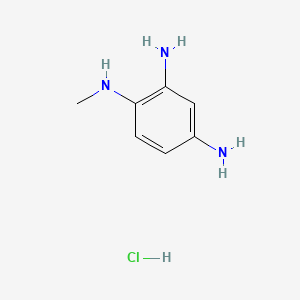
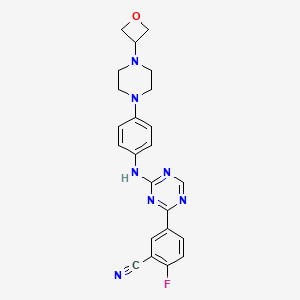
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
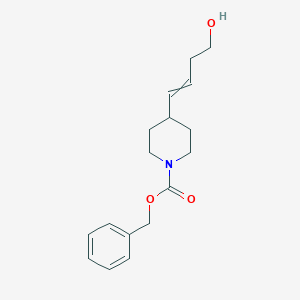
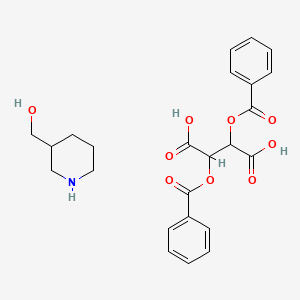
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
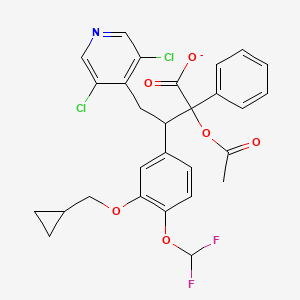

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)

![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
